JT010

説明

特性

IUPAC Name |

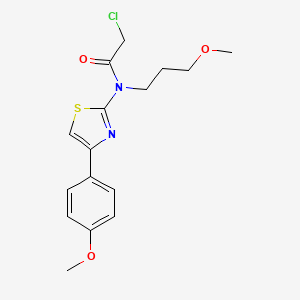

2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-(3-methoxypropyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2O3S/c1-21-9-3-8-19(15(20)10-17)16-18-14(11-23-16)12-4-6-13(22-2)7-5-12/h4-7,11H,3,8-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZMAWJRXKGLWGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN(C1=NC(=CS1)C2=CC=C(C=C2)OC)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401336571 | |

| Record name | 2-Chloro-N-[4-(4-methoxyphenyl)-2-thiazolyl]-N-(3-methoxypropyl)-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401336571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917562-33-5 | |

| Record name | 2-Chloro-N-[4-(4-methoxyphenyl)-2-thiazolyl]-N-(3-methoxypropyl)-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401336571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to JT010: A Potent and Selective TRPA1 Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

JT010 is a synthetic small molecule that has emerged as a powerful research tool for investigating the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. It is characterized as a potent and highly selective agonist of human TRPA1 (hTRPA1). This technical guide provides a comprehensive overview of this compound, including its mechanism of action, physicochemical properties, and detailed experimental protocols for its use in in vitro studies. The information presented herein is intended to facilitate further research into the physiological and pathophysiological roles of the TRPA1 channel.

Core Compound Information

| Property | Value | Reference |

| IUPAC Name | 2-Chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-(3-methoxypropyl)acetamide | [1](--INVALID-LINK--) |

| Synonyms | JT-010 | [1](--INVALID-LINK--) |

| CAS Number | 917562-33-5 | [1](--INVALID-LINK--) |

| Molecular Formula | C16H19ClN2O3S | [1](--INVALID-LINK--) |

| Molecular Weight | 354.85 g/mol | [1](--INVALID-LINK--) |

| Appearance | Light yellow to yellow solid | (--INVALID-LINK--) |

| Solubility | DMSO: ≥ 100 mg/mL (281.81 mM) | (--INVALID-LINK--) |

Mechanism of Action

This compound functions as a covalent and site-selective agonist of the TRPA1 channel.(--INVALID-LINK--) Its mechanism of action involves the covalent modification of a specific cysteine residue within the N-terminus of the human TRPA1 protein.

Covalent Modification of Cysteine 621 (Cys621)

The chloroacetyl group of this compound acts as an electrophile, forming a covalent bond with the nucleophilic thiol group of the Cysteine 621 (Cys621) residue in human TRPA1.(--INVALID-LINK--) This single modification is sufficient to induce a conformational change in the TRPA1 channel, leading to its opening and subsequent cation influx, primarily Ca2+.(--INVALID-LINK--)

Signaling Pathway

The activation of the TRPA1 channel by this compound initiates a signaling cascade primarily driven by the influx of calcium ions.

Potency and Selectivity

This compound is a highly potent agonist of human TRPA1, with reported EC50 values in the nanomolar range.

| Assay Type | Species | EC50 | Reference |

| Calcium Uptake Assay (HEK-hTRPA1 cells) | Human | 0.65 nM | (--INVALID-LINK--) |

| Electrophysiology (HEK-hTRPA1 cells) | Human | ~7.6 nM | (--INVALID-LINK--) |

| In vivo Pain Induction | Human | 0.31 µM (308 nM) | (--INVALID-LINK--) |

This compound exhibits high selectivity for TRPA1 over other TRP channels, including TRPV1, TRPV3, TRPV4, TRPM2, TRPM8, and TRPC5, with EC50 values for these channels being greater than 1 µM.(--INVALID-LINK--)

Species Selectivity

A critical aspect of this compound is its pronounced species selectivity, demonstrating potent activation of human TRPA1 but significantly weaker effects on mouse TRPA1 (mTRPA1).(--INVALID-LINK--)

Studies have identified that the Phenylalanine residue at position 669 (F669) in hTRPA1 is a key determinant of this selectivity.(--INVALID-LINK--) The corresponding residue in mTRPA1 is a Methionine (M670). Mutation of F669 to Methionine in hTRPA1 significantly reduces its sensitivity to this compound.(--INVALID-LINK--)

Experimental Protocols

Calcium Imaging Assay for TRPA1 Activation

This protocol is adapted from studies investigating this compound-induced calcium influx in HEK293 cells stably expressing hTRPA1.

Materials:

-

HEK293 cells stably expressing hTRPA1

-

Culture medium (e.g., DMEM with 10% FBS)

-

Physiological buffer (e.g., Hank's Balanced Salt Solution - HBSS)

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

This compound stock solution (in DMSO)

-

Ionomycin (positive control)

-

TRPA1 antagonist (e.g., A-967079) (optional, for validation)

-

96-well black-walled, clear-bottom plates

-

Fluorescence plate reader or imaging system

Procedure:

-

Cell Plating: Seed HEK-hTRPA1 cells into 96-well plates at a density that will result in a confluent monolayer on the day of the experiment. Incubate at 37°C and 5% CO2.

-

Dye Loading:

-

Prepare a loading buffer containing Fluo-4 AM (typically 2-5 µM) and an equal concentration of Pluronic F-127 in physiological buffer.

-

Remove the culture medium from the cells and wash once with physiological buffer.

-

Add the Fluo-4 AM loading buffer to each well and incubate for 30-60 minutes at 37°C.

-

-

Cell Washing: After incubation, gently wash the cells twice with physiological buffer to remove excess dye.

-

Compound Addition:

-

Prepare serial dilutions of this compound in physiological buffer.

-

Add the this compound dilutions to the respective wells. Include wells with buffer only (negative control) and a positive control (e.g., 1-5 µM Ionomycin).

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence plate reader or imaging system.

-

Measure the fluorescence intensity (Excitation: ~494 nm, Emission: ~516 nm) over time. Record a baseline fluorescence before compound addition and then monitor the change in fluorescence after addition.

-

Whole-Cell Patch-Clamp Electrophysiology

This protocol is a generalized procedure for recording this compound-activated currents in hTRPA1-expressing cells.

Materials:

-

HEK293 cells expressing hTRPA1

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass capillaries for patch pipettes

-

External solution (in mM): e.g., 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH)

-

Internal solution (in mM): e.g., 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA (pH 7.2 with KOH)

-

This compound stock solution (in DMSO)

-

Perfusion system

Procedure:

-

Cell Preparation: Plate cells on glass coverslips suitable for microscopy and patch-clamping.

-

Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

-

Current Recording:

-

Clamp the cell at a holding potential of -60 mV.

-

Apply voltage ramps or steps (e.g., from -100 mV to +100 mV) to elicit currents.

-

Establish a stable baseline recording in the external solution.

-

-

Compound Application: Perfuse the cell with the external solution containing the desired concentration of this compound.

-

Data Acquisition: Record the changes in membrane current in response to this compound application.

Site-Directed Mutagenesis of TRPA1

This protocol outlines the general steps to create a C621S mutant of hTRPA1 to validate the binding site of this compound.

Materials:

-

Plasmid DNA containing wild-type hTRPA1 cDNA

-

Mutagenic primers (forward and reverse) containing the C621S mutation

-

High-fidelity DNA polymerase

-

dNTPs

-

DpnI restriction enzyme

-

Competent E. coli cells

-

LB agar plates with appropriate antibiotic

Procedure:

-

Primer Design: Design forward and reverse primers that anneal to the hTRPA1 plasmid and contain the desired mutation to change the cysteine codon (TGC or TGT) to a serine codon (e.g., AGC or TCT).

-

Mutagenesis PCR:

-

Set up a PCR reaction with the hTRPA1 plasmid, mutagenic primers, dNTPs, and high-fidelity DNA polymerase.

-

Perform thermal cycling to amplify the entire plasmid containing the desired mutation.

-

-

Template DNA Digestion:

-

Add DpnI restriction enzyme to the PCR product. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid.

-

Incubate at 37°C for 1-2 hours.

-

-

Transformation:

-

Transform the DpnI-treated plasmid into competent E. coli cells.

-

Plate the transformed cells on LB agar plates containing the appropriate antibiotic for plasmid selection.

-

-

Colony Screening and Sequencing:

-

Pick individual colonies and grow overnight cultures.

-

Isolate plasmid DNA from the cultures.

-

Verify the presence of the desired mutation by DNA sequencing.

-

Conclusion

This compound is an invaluable tool for the study of the human TRPA1 channel. Its high potency, selectivity, and well-defined covalent mechanism of action make it ideal for a range of in vitro applications. The pronounced species selectivity between human and mouse TRPA1 is a critical consideration for experimental design and data interpretation. The detailed protocols provided in this guide are intended to equip researchers with the necessary information to effectively utilize this compound in their investigations of TRPA1 function in health and disease.

References

An In-depth Technical Guide to the Mechanism of Action of JT010

For Researchers, Scientists, and Drug Development Professionals

Abstract

JT010 is a potent and highly selective agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, a key player in sensory signaling and neuroinflammation. This document provides a comprehensive overview of the molecular mechanism of action of this compound, detailing its interaction with the TRPA1 channel, its cellular consequences, and its notable species selectivity. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate the replication and extension of these findings. Signaling pathways and experimental workflows are visually represented to enhance understanding.

Core Mechanism of Action: Potent and Selective TRPA1 Agonism

This compound exerts its biological effects through the direct activation of the TRPA1 ion channel, a non-selective cation channel primarily expressed on sensory neurons.[1] The activation is initiated by a covalent modification of a specific amino acid residue within the channel protein.

Key Features:

-

Target: Transient Receptor Potential Ankyrin 1 (TRPA1) channel.[2]

-

Action: Potent and selective agonist.[1]

-

Molecular Interaction: this compound covalently and site-selectively binds to the Cysteine 621 (Cys621) residue of the human TRPA1 channel. This single modification is sufficient to induce a conformational change that opens the channel pore, leading to cation influx.

Quantitative Data Summary

The potency and selectivity of this compound have been characterized across various experimental systems. The following tables summarize the key quantitative findings.

Table 1: Potency of this compound on Human TRPA1 (hTRPA1)

| Assay Type | Cell Line/System | Parameter | Value | Reference |

| Cell-based Calcium Uptake | - | EC50 | 0.65 nM | |

| Electrophysiology | HEK-hTRPA1 cells | EC50 | ~7.6 nM | |

| Calcium Imaging | HEK-hTRPA1 cells | Effective Concentration | 0.3 - 100 nM | |

| Calcium Imaging | Human Fibroblast-Like Synoviocytes (FLSs) | Effective Concentration | 10 nM |

Table 2: Selectivity Profile of this compound

| Off-Target Channel | Activity | EC50 | Reference |

| TRPV1 | No activation | > 1 µM | |

| TRPV3 | No activation | > 1 µM | |

| TRPV4 | No activation | > 1 µM | |

| TRPM2 | No activation | > 1 µM | |

| TRPM8 | No activation | > 1 µM | |

| TRPC5 | No activation | > 1 µM |

Table 3: Species-Specific Activity of this compound

| Species/Channel | Cell Line/System | This compound-induced Response | Reference |

| Human (hTRPA1) | HEK-hTRPA1 cells | Potent activation | |

| Mouse (mTRPA1) | HEK-mTRPA1 cells | Very weak to no activation | |

| Human (endogenous) | Inflammatory Fibroblast-Like Synoviocytes | Substantial Ca2+ response | |

| Mouse (endogenous) | Dorsal Root Ganglion (DRG) cells | No response at 10 nM |

Table 4: Effects of this compound on T-Lymphocyte Activation in Mice

| Cell Type | Assay | Effect | Concentration | Reference |

| CD4+ T-lymphocytes | TcR-induced Ca2+ signal | Concentration-dependent inhibition | Significant above 2 µM | |

| Peritoneal lymphocytes | TcR-induced Ca2+ signal | Concentration-dependent inhibition | Significant above 4 µM | |

| Peritoneal B-cells | B-cell receptor activation | No modification | 1 - 40 µM | |

| Peritoneal lymphocytes | Ionomycin-stimulated Ca2+ elevation | No modification | 1 - 40 µM |

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-induced TRPA1 Activation

The primary signaling event initiated by this compound is the influx of cations, predominantly Ca2+ and Na+, through the TRPA1 channel. This leads to depolarization of the cell membrane and an increase in intracellular calcium concentration, which in turn triggers downstream cellular responses such as neurotransmitter release in sensory neurons.

References

JT010 chemical structure and properties

An In-depth Technical Guide to the TRPA1 Agonist JT010

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent and selective agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a key player in sensory signaling and a target of interest for various therapeutic areas, including pain, inflammation, and respiratory diseases. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound. It includes detailed summaries of its mechanism of action, in vitro and in vivo efficacy, and selectivity profile. Experimental protocols for key assays are provided to facilitate the replication and further investigation of its effects. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to enhance understanding.

Chemical Structure and Properties

This compound, with the IUPAC name 2-Chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-(3-methoxypropyl)acetamide, is a small molecule that acts as a covalent agonist of the TRPA1 ion channel.[1][] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-(3-methoxypropyl)acetamide | [1][] |

| CAS Number | 917562-33-5 | |

| Molecular Formula | C₁₆H₁₉ClN₂O₃S | |

| Molecular Weight | 354.85 g/mol | |

| SMILES | COCCCN(C1=NC(=CS1)C2=CC=C(C=C2)OC)C(=O)CCl | |

| Appearance | White to beige powder | |

| Purity | ≥98% (HPLC) | |

| Solubility | DMSO: 71 mg/mL (200.08 mM), Ethanol: 50 mM | |

| Storage | Store at 2-8°C |

Mechanism of Action

This compound is a potent and site-selective agonist of the TRPA1 channel. It activates the channel through a covalent modification of a specific cysteine residue, Cys621, located in the S5-S6 linker region of the human TRPA1 protein. This covalent binding is mediated by the chloroacetyl group of this compound. The modification of Cys621 is sufficient to induce the opening of the TRPA1 channel, leading to an influx of cations, primarily Ca²⁺, into the cell. This influx of calcium triggers downstream signaling events.

Signaling Pathway of this compound-Mediated TRPA1 Activation

Caption: this compound binds to and covalently modifies Cys621 of the TRPA1 channel, leading to channel opening, calcium influx, and downstream signaling.

Biological Activity and Efficacy

In Vitro Potency and Selectivity

This compound is a highly potent agonist of human TRPA1. Its efficacy has been demonstrated in various in vitro assays, primarily through measuring calcium influx in cells expressing the TRPA1 channel.

| Parameter | Value (nM) | Assay | Cell Line | Reference |

| EC₅₀ (hTRPA1) | 0.65 | Calcium influx | HEK293 | |

| EC₅₀ (hTRPA1) | ~7.6 | Electrophysiology | HEK293 | |

| EC₅₀ (hTRPA1) | ~10 | Calcium response | HEK-hTRPA1 |

This compound exhibits remarkable selectivity for the human TRPA1 channel over other members of the TRP channel family.

| Channel | Activity | Concentration | Reference |

| TRPV1 | No activation | >1 µM | |

| TRPV3 | No activation | >1 µM | |

| TRPV4 | No activation | >1 µM | |

| TRPM2 | No activation | >1 µM | |

| TRPM8 | No activation | >1 µM | |

| TRPC5 | No activation | >1 µM |

It is important to note that this compound shows species-specific activity, being a potent activator of human TRPA1 but not mouse TRPA1.

In Vivo Studies

In vivo studies have explored the effects of this compound in various models. A notable study investigated its impact on T-lymphocyte activation. In this study, this compound was shown to inhibit T-cell receptor (TcR)-induced Ca²⁺ signals in CD4⁺ T lymphocytes in a concentration-dependent manner.

| Animal Model | Dosing | Effect | Reference |

| Mouse | 1-40 µM (in vitro stimulation of isolated cells) | Concentration-dependent inhibition of TcR-induced Ca²⁺ signals in CD4⁺ T lymphocytes | |

| Rat | 0.4 mg/kg (i.v.) | Had small opposing effects on myocardial infarct size |

Further in vivo pharmacokinetic and pharmacodynamic studies are required to fully characterize the profile of this compound.

Experimental Protocols

In Vitro Calcium Influx Assay

This protocol describes a method to measure the activation of TRPA1 by this compound using a calcium-sensitive fluorescent dye in a cell-based assay.

Caption: Workflow for a calcium influx assay to determine the potency of this compound on hTRPA1 expressing cells.

Detailed Steps:

-

Cell Culture: HEK293 cells stably expressing human TRPA1 are cultured in appropriate media and seeded into 96-well black-walled, clear-bottom plates.

-

Dye Loading: After 24 hours, the culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 1 hour at 37°C.

-

Compound Addition: The dye solution is removed, and cells are washed. A baseline fluorescence reading is taken before adding various concentrations of this compound.

-

Fluorescence Measurement: Fluorescence intensity is measured immediately after compound addition and monitored over time using a fluorescence plate reader.

-

Data Analysis: The change in fluorescence is used to determine the concentration-response curve and calculate the EC₅₀ value.

Electrophysiology Patch-Clamp Assay

Whole-cell patch-clamp electrophysiology can be used to directly measure the ion currents mediated by TRPA1 activation.

Detailed Steps:

-

Cell Preparation: HEK293 cells expressing hTRPA1 are grown on coverslips.

-

Recording Setup: A coverslip is transferred to a recording chamber on an inverted microscope. The chamber is perfused with an extracellular solution.

-

Patching: A glass micropipette filled with an intracellular solution is used to form a high-resistance seal with the cell membrane (a gigaseal). The membrane patch is then ruptured to achieve the whole-cell configuration.

-

Data Acquisition: The membrane potential is clamped at a holding potential (e.g., -60 mV). Voltage steps or ramps are applied to elicit currents.

-

Compound Application: this compound is applied to the cell via the perfusion system, and the resulting changes in current are recorded.

-

Data Analysis: The current-voltage relationship and the dose-dependent increase in current are analyzed to characterize the effect of this compound.

Conclusion

This compound is a valuable research tool for investigating the role of the TRPA1 channel in various physiological and pathological processes. Its high potency and selectivity for human TRPA1 make it a suitable probe for in vitro studies. While its species selectivity presents challenges for direct translation to rodent models, it also offers a unique opportunity to dissect the differences between human and mouse TRPA1 channels. Further studies are warranted to explore its full therapeutic potential, particularly in the context of human diseases where TRPA1 is implicated.

References

Unable to Proceed with Request for In-depth Technical Guide on JT010

Following a comprehensive search for publicly available information on the discovery and synthesis of a compound designated "JT010," no specific data or publications corresponding to this identifier could be located. The search terms "this compound discovery" and "this compound synthesis" did not yield any relevant results detailing a specific molecule, its mechanism of action, or associated experimental data.

The search results were of a general nature within the field of chemical synthesis, including:

-

"Click" synthesis of amphiphilic carbohydrate-alkyl triazole derivatives.[1]

-

Synthesis of spiroacetal-triazoles as privileged natural product-like scaffolds.[2]

-

A novel synthetic method for triazole structures using water as a solvent.[3]

-

The synthesis of 1,3,5-tri-tert-butylbenzene.[4]

These findings suggest that "this compound" may be a proprietary, internal designation for a compound not yet disclosed in public literature, a hypothetical molecule, or a term with a very specific context not accessible through general search.

Without foundational information on the discovery, synthesis, and biological activity of this compound, it is not possible to generate the requested in-depth technical guide. The core requirements of providing structured quantitative data, detailed experimental protocols, and visualizations of signaling pathways cannot be fulfilled in the absence of this essential information.

Should you be able to provide specific internal data, research articles, or patents related to this compound, I would be able to assist in structuring this information into the requested technical guide format, complete with data tables and Graphviz diagrams as per your specifications.

References

Unraveling the Biological Target of JT010: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological target identification and characterization of JT010, a potent and selective small molecule agonist. The document details the molecular mechanism of action, quantitative pharmacological data, and the downstream signaling pathways affected by this compound. Furthermore, it offers detailed protocols for key experiments utilized in its characterization, aiming to facilitate further research and development in related fields.

Executive Summary

This compound has been conclusively identified as a potent and selective agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1][2][3] TRPA1 is a non-selective cation channel primarily expressed in sensory neurons, where it functions as a sensor for noxious chemical and environmental stimuli, playing a crucial role in pain and neurogenic inflammation.[4][5] this compound activates TRPA1 through a specific covalent modification mechanism, exhibiting high potency, particularly for the human ortholog of the channel. This guide summarizes the key findings that establish TRPA1 as the definitive biological target of this compound.

Quantitative Pharmacology of this compound

The potency and selectivity of this compound have been determined through various in vitro assays. The following tables summarize the key quantitative data.

| Parameter | Species | Cell Line | Assay Type | Value | Reference |

| EC50 | Human | HEK293 | Calcium Uptake | 0.65 nM | |

| EC50 | Human | HEK293 | Calcium Imaging | ~10 nM | |

| EC50 | Human | - | Electrophysiology | ~7.6 nM | |

| EC50 | Human | - | In vivo (Pain Rating) | 310 nM |

Table 1: Potency of this compound on Human TRPA1.

| Channel | Activity | Concentration | Result | Reference |

| TRPV1 | No Activation | >1 µM | - | |

| TRPV3 | No Activation | >1 µM | - | |

| TRPV4 | No Activation | >1 µM | - | |

| TRPM2 | No Activation | >1 µM | - | |

| TRPM8 | No Activation | >1 µM | - | |

| TRPC5 | No Activation | >1 µM | - |

Table 2: Selectivity Profile of this compound against other TRP Channels.

Mechanism of Action: Covalent Modification of TRPA1

This compound activates the TRPA1 channel through a highly specific, covalent interaction. The key feature of this mechanism is the site-selective binding to Cysteine 621 (Cys621) located in the N-terminal cytoplasmic domain of the human TRPA1 protein. This covalent modification is sufficient to induce a conformational change in the channel, leading to its opening and subsequent cation influx.

The species-selective potency of this compound, being significantly more potent on human TRPA1 (hTRPA1) than on mouse TRPA1 (mTRPA1), has been attributed to amino acid differences outside of the conserved Cys621 residue. This highlights the subtle structural determinants that govern the potency of covalent agonists.

Figure 1. Mechanism of this compound-induced TRPA1 activation.

Downstream Signaling Pathways

Activation of the TRPA1 channel by this compound leads to the influx of cations, primarily Ca²⁺ and Na⁺, into the sensory neuron. This influx causes membrane depolarization and initiates a cascade of downstream signaling events. The elevated intracellular Ca²⁺ acts as a second messenger, triggering the release of neuropeptides such as Calcitonin Gene-Related Peptide (CGRP) and Substance P from the sensory nerve terminals. These neuropeptides contribute to neurogenic inflammation, vasodilation, and the sensation of pain. Furthermore, TRPA1 activation can lead to the phosphorylation of downstream signaling molecules like ERK1/2, which are involved in modulating neuronal excitability and gene expression.

Figure 2. Downstream signaling cascade following this compound-mediated TRPA1 activation.

Experimental Protocols

Intracellular Calcium Imaging Assay

This protocol details the measurement of intracellular calcium concentration changes in response to this compound using a fluorescent indicator like Fura-2 AM.

Materials:

-

HEK293 cells stably expressing human TRPA1

-

Poly-L-lysine coated coverslips or multi-well imaging plates

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺

-

This compound stock solution in DMSO

-

Fluorescence microscope equipped for ratiometric imaging (340/380 nm excitation, 510 nm emission)

Procedure:

-

Cell Culture: Plate HEK293-hTRPA1 cells onto poly-L-lysine coated coverslips and grow to 70-80% confluency.

-

Dye Loading:

-

Prepare a loading buffer containing 2 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS with Ca²⁺.

-

Wash cells once with HBSS.

-

Incubate cells with the loading buffer for 30-60 minutes at 37°C in the dark.

-

Wash cells three times with HBSS to remove extracellular dye.

-

-

Imaging:

-

Mount the coverslip onto the microscope stage.

-

Perfuse the cells with HBSS.

-

Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and recording emission at 510 nm.

-

Apply this compound at the desired concentration by perfusion.

-

Record the change in the 340/380 nm fluorescence ratio over time.

-

-

Data Analysis: The ratio of fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration. Calculate the change in this ratio upon this compound application relative to the baseline.

Figure 3. Workflow for the intracellular calcium imaging assay.

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the measurement of TRPA1-mediated ion currents in response to this compound.

Materials:

-

HEK293 cells expressing human TRPA1

-

Patch pipettes (3-5 MΩ resistance)

-

Patch-clamp amplifier and data acquisition system

-

Extracellular (bath) solution: 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM glucose (pH 7.4)

-

Intracellular (pipette) solution: 140 mM KCl, 1 mM MgCl₂, 10 mM HEPES, 5 mM EGTA (pH 7.2)

-

This compound stock solution in DMSO

Procedure:

-

Cell Preparation: Isolate a single HEK293-hTRPA1 cell for recording.

-

Pipette Positioning: Approach the cell with a patch pipette filled with intracellular solution.

-

Giga-seal Formation: Apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.

-

Current Recording:

-

Clamp the cell membrane potential at a holding potential of -60 mV.

-

Apply voltage ramps or steps to elicit currents.

-

Record baseline currents in the extracellular solution.

-

Perfuse the cell with the extracellular solution containing the desired concentration of this compound.

-

Record the this compound-induced currents.

-

-

Data Analysis: Measure the amplitude and current-voltage (I-V) relationship of the this compound-evoked currents.

Figure 4. Workflow for whole-cell patch-clamp electrophysiology.

Applications in Drug Discovery and Research

The identification of TRPA1 as the biological target of this compound has significant implications for drug discovery and biomedical research:

-

Tool Compound: this compound serves as a valuable pharmacological tool for selectively activating hTRPA1 in vitro and in vivo, enabling the study of its physiological and pathophysiological roles.

-

Assay Development: this compound can be used to develop and validate high-throughput screening assays for the identification of novel TRPA1 modulators (agonists and antagonists).

-

Disease Models: The species selectivity of this compound provides a unique opportunity to dissect the role of TRPA1 in human-relevant disease models.

-

Translational Research: Understanding the interaction of this compound with human TRPA1 can inform the design of novel therapeutics targeting this channel for conditions such as chronic pain, inflammation, and respiratory disorders.

Conclusion

The comprehensive evidence presented in this guide firmly establishes the Transient Receptor Potential Ankyrin 1 (TRPA1) channel as the primary biological target of this compound. Its potent, selective, and covalent mechanism of action, particularly on the human ortholog, makes it an invaluable tool for the scientific community. The detailed pharmacological data and experimental protocols provided herein are intended to support and accelerate further research into the function of TRPA1 and the development of novel therapeutics targeting this important ion channel.

References

- 1. mdpi.com [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A Potent and Site-Selective Agonist of TRPA1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. TRPA1 channels: molecular sentinels of cellular stress and tissue damage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TRPA1 : A Sensory Channel of Many Talents - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

Unlocking Cellular Responses: A Technical Guide to the Therapeutic Potential of JT010, a Potent TRPA1 Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of JT010, a highly potent and selective agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. TRPA1 is a critical sensor of environmental irritants and endogenous signals associated with inflammation and pain. This compound's unique properties make it an invaluable tool for investigating TRPA1 function and a potential candidate for therapeutic development in various disease contexts. This document outlines the core mechanism of action of this compound, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for its investigation, and visualizes the critical signaling pathways it modulates.

Core Mechanism of Action

This compound is a small molecule that acts as a covalent and site-selective agonist of the human TRPA1 channel.[1][2] Its primary mechanism involves the covalent modification of a specific cysteine residue, Cys621, located in the N-terminal ankyrin repeat domain of the TRPA1 protein.[2] This interaction is highly specific and is sufficient to trigger the opening of the non-selective cation channel, leading to an influx of calcium ions (Ca²⁺) into the cell.[2][3] This influx of calcium is the primary initiating event for the downstream cellular responses mediated by TRPA1 activation. Notably, this compound exhibits significant species selectivity, demonstrating high potency for human TRPA1 while being a much weaker agonist for the mouse ortholog.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's activity from various in vitro and in vivo studies.

| Parameter | Value | Species/Cell Type | Reference |

| EC₅₀ (in vitro) | 0.65 nM | Human TRPA1 (HEK293 cells) | |

| ~10 nM | Human TRPA1 (HEK-hTRPA1 cells, Ca²⁺ response) | ||

| ~7.6 nM | Human TRPA1 (electrophysiology) | ||

| Concentration for T-cell inhibition | 1-40 µM | Mouse CD4⁺ T lymphocytes | |

| Concentration for TRPA1 activation | 0.3-100 nM | Human TRPA1 (HEK-hTRPA1 cells) | |

| Concentration for ion current activation | 50 nM | Human lung tissue |

| Parameter | Dose/Concentration | Effect | Species | Reference |

| Myocardial Infarct Size | 0.4 mg/kg (i.v.) | Small opposing effects (co-administered with A-967079) | Male rats | |

| Pain Induction | 0.31 µM (injection) | Half-maximal effective concentration for pain | Human |

Signaling Pathways

Activation of the TRPA1 channel by this compound initiates a cascade of intracellular signaling events, primarily driven by the influx of calcium. This leads to the activation of downstream pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, culminating in the release of various inflammatory mediators.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Calcium Imaging in HEK293T Cells

This protocol is adapted from methodologies described in studies investigating the effect of this compound on intracellular calcium levels.

Objective: To measure the this compound-induced calcium influx in HEK293T cells stably expressing human TRPA1.

Materials:

-

HEK293T cells stably expressing human TRPA1 (HEK-hTRPA1)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS, 1% penicillin-streptomycin

-

Poly-D-lysine coated 96-well black-walled imaging plates

-

Fura-2 AM or other suitable calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

This compound stock solution in DMSO

-

Fluorescence plate reader or microscope equipped for ratiometric calcium imaging

Procedure:

-

Cell Culture: Culture HEK-hTRPA1 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Cell Plating: Seed cells onto poly-D-lysine coated 96-well black-walled imaging plates at a density that allows for a confluent monolayer on the day of the experiment.

-

Dye Loading:

-

Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) and an equal concentration of Pluronic F-127 in HBSS with 20 mM HEPES.

-

Remove the culture medium from the wells and wash once with HBSS.

-

Add the Fura-2 AM loading buffer to each well and incubate for 30-60 minutes at 37°C.

-

-

Washing: After incubation, gently wash the cells twice with HBSS to remove extracellular dye.

-

Compound Addition and Imaging:

-

Prepare serial dilutions of this compound in HBSS from the DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

-

Place the plate in a fluorescence plate reader or on a microscope stage.

-

Establish a baseline fluorescence reading.

-

Add the this compound dilutions to the respective wells.

-

Immediately begin recording the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen calcium indicator (e.g., for Fura-2, ratiometric imaging at 340/380 nm excitation and ~510 nm emission).

-

-

Data Analysis:

-

Calculate the ratio of fluorescence intensities (e.g., F340/F380 for Fura-2).

-

Normalize the data to the baseline fluorescence.

-

Plot the peak change in fluorescence ratio against the log of the this compound concentration to determine the EC₅₀ value.

-

Whole-Cell Patch-Clamp Electrophysiology

This protocol is a generalized procedure based on methods used for characterizing TRP channel agonists.

Objective: To measure the ion currents elicited by this compound in individual HEK-hTRPA1 cells.

Materials:

-

HEK-hTRPA1 cells cultured on glass coverslips

-

Patch-clamp rig with amplifier, digitizer, and data acquisition software

-

Borosilicate glass capillaries for pipette fabrication

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH)

-

Internal solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA (pH 7.2 with KOH)

-

This compound stock solution in DMSO

Procedure:

-

Cell Preparation: Place a coverslip with adherent HEK-hTRPA1 cells in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with the external solution.

-

Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Giga-seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, achieving the whole-cell configuration.

-

Current Recording:

-

Clamp the cell at a holding potential of -60 mV.

-

Apply voltage ramps or steps to elicit membrane currents and establish a baseline recording.

-

Perfuse the cell with the external solution containing the desired concentration of this compound.

-

Record the changes in membrane current in response to this compound application.

-

-

Data Analysis:

-

Measure the amplitude of the this compound-induced current.

-

Construct a current-voltage (I-V) relationship from the responses to voltage ramps.

-

Plot the normalized current response against the this compound concentration to generate a dose-response curve.

-

T-Lymphocyte Activation Assay by Flow Cytometry

This protocol is based on the study by Szabó et al. (2024) investigating the immunomodulatory effects of this compound.

Objective: To assess the effect of this compound on T-cell receptor (TcR)-induced calcium signaling in CD4⁺ T lymphocytes.

Materials:

-

Isolated primary T lymphocytes (e.g., from murine peritoneal cavity)

-

RPMI 1640 medium with 10% FBS

-

Fluo-4 AM or other suitable calcium indicator dye

-

Anti-CD3 and anti-CD28 antibodies for T-cell stimulation

-

Fluorochrome-conjugated antibodies against T-cell surface markers (e.g., CD4)

-

This compound stock solution in DMSO

-

Flow cytometer

Procedure:

-

Cell Isolation and Preparation: Isolate T lymphocytes from the desired source using standard procedures (e.g., density gradient centrifugation, magnetic bead separation). Resuspend cells in RPMI 1640 medium.

-

Dye Loading: Incubate the cells with Fluo-4 AM (typically 1-5 µM) for 30 minutes at 37°C.

-

Surface Marker Staining: Wash the cells and then stain with fluorochrome-conjugated antibodies against surface markers (e.g., anti-CD4) for 20-30 minutes on ice, protected from light.

-

This compound Pre-incubation: Wash the stained cells and resuspend in fresh medium. Add the desired concentrations of this compound or vehicle control (DMSO) and incubate for 10-15 minutes at 37°C.

-

T-Cell Stimulation and Flow Cytometry Acquisition:

-

Acquire a baseline reading of the Fluo-4 fluorescence on the flow cytometer.

-

Add the T-cell stimulating antibodies (anti-CD3 and anti-CD28) to the cell suspension.

-

Immediately acquire the fluorescence data over time to monitor the calcium flux in the CD4⁺ T-cell population.

-

-

Data Analysis:

-

Gate on the CD4⁺ T-cell population.

-

Analyze the change in Fluo-4 fluorescence intensity over time in response to TcR stimulation in the presence and absence of this compound.

-

Quantify the inhibitory effect of this compound on the TcR-induced calcium signal.

-

References

- 1. Research Progress on TRPA1 in Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of TRPA1 activation and inhibition on TRPA1 and CGRP expression in dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transient receptor potential ankyrin 1 and calcium: Interactions and association with disease (Review) - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of JT010: A Technical Guide

This technical guide provides an in-depth overview of the in vitro characterization of JT010, a potent and selective agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel. The information is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Mechanism of Action

This compound is a covalent and site-selective agonist of the TRPA1 ion channel.[1] Its mechanism involves the covalent modification of a specific cysteine residue within the human TRPA1 protein.

-

Target Site : this compound selectively binds to Cysteine 621 (Cys621) on the human TRPA1 channel.[2][3]

-

Activation : The covalent binding at this single site is sufficient to induce a conformational change that opens the non-selective cation channel, leading to an influx of cations, primarily Calcium (Ca²⁺), into the cell.[3]

-

Selectivity : The compound exhibits high selectivity for TRPA1 over other members of the TRP channel family, including TRPV1, TRPV3, TRPV4, TRPM2, TRPM8, and TRPC5.[2]

References

JT010: A Deep Dive into its Preclinical Profile and Uncharted Safety and Toxicity Landscape

For Researchers, Scientists, and Drug Development Professionals

Abstract

JT010 has emerged as a potent and selective covalent agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a key player in sensory signaling and a target of interest for various therapeutic areas, including myocardial infarction research. While its pharmacological activity, particularly its high potency for human TRPA1, is well-documented in in-vitro and limited in-vivo models, a comprehensive preclinical safety and toxicity profile remains conspicuously absent from the public domain. This technical guide synthesizes the current understanding of this compound's mechanism of action and pharmacology. Crucially, it also outlines the standard battery of non-clinical safety and toxicity studies that would be imperative to establish a foundational safety profile for a compound of this nature, thereby providing a roadmap for future preclinical development.

Introduction

This compound is a small molecule that acts as a covalent and site-selective agonist of the TRPA1 ion channel. TRPA1 is a non-selective cation channel primarily expressed on sensory neurons and is a well-known sensor of noxious environmental stimuli, oxidative stress, and inflammatory mediators. The activation of TRPA1 by agonists like this compound leads to the influx of cations, primarily calcium and sodium, resulting in neuronal depolarization and the transmission of sensory signals, including pain and neurogenic inflammation. The interest in this compound stems from its potential utility in studying the physiological and pathological roles of TRPA1 activation.

Known Pharmacology and Mechanism of Action

This compound is characterized by its potent and selective activation of the human TRPA1 channel.

In Vitro Activity

A summary of the reported in vitro activity of this compound is presented in Table 1.

| Cell Line/Tissue | Species | Assay Type | Endpoint | Result |

| HEK-hTRPA1 | Human | Calcium Influx | EC50 | Potent activation |

| CD4+ T lymphocytes | Human | Ca2+ signaling | Inhibition of TcR-induced signals | Concentration-dependent inhibition |

| Human Lung Tissue | Human | Ion Currents | TRPA1 activation | Activation observed |

| DRGN cells | Not specified | ATP concentration | - | Mean ATP concentration of 0.52 μM at 100 nM |

Table 1: Summary of Reported In Vitro Activity of this compound

In Vivo Data

Limited in vivo studies have been reported for this compound. One study in a rat model of myocardial infarction suggested that intravenous administration of this compound at 0.4 mg/kg had a modest effect on infarct size.

Mechanism of Action and Signaling Pathway

This compound activates TRPA1 through a covalent modification of specific cysteine residues within the ion channel. This leads to the opening of the channel and subsequent cellular responses.

Figure 1: Simplified signaling pathway of this compound-mediated TRPA1 channel activation.

The Uncharted Territory: A Roadmap for Safety and Toxicity Assessment

Despite the available pharmacological data, there is a significant gap in the understanding of the safety and toxicity profile of this compound. A comprehensive preclinical safety evaluation is a prerequisite for any further development of a compound for therapeutic use. The following sections outline the standard toxicological studies that would be necessary to establish a foundational safety profile for this compound.

Acute Toxicity Studies

These studies are designed to determine the potential adverse effects of a single high dose of a substance.

Experimental Protocol Outline:

-

Species: Typically two mammalian species, one rodent (e.g., rat or mouse) and one non-rodent (e.g., rabbit or dog).

-

Route of Administration: Should be relevant to the intended clinical route (e.g., oral, intravenous).

-

Dose Levels: A range of doses, including a limit dose (e.g., 2000 mg/kg for oral studies in rodents).

-

Observations: Clinical signs of toxicity, body weight changes, and mortality are monitored for up to 14 days.

-

Endpoints: Determination of the LD50 (median lethal dose) if applicable, and identification of target organs of toxicity through gross necropsy and histopathology.

Repeated-Dose Toxicity Studies (Sub-chronic and Chronic)

These studies evaluate the effects of repeated exposure to a substance over a prolonged period.

Experimental Protocol Outline:

-

Duration: Sub-chronic studies typically last for 28 or 90 days. Chronic studies can extend to 6 months or longer.

-

Species: One rodent and one non-rodent species.

-

Dose Levels: At least three dose levels (low, mid, high) and a control group. The high dose should produce some evidence of toxicity.

-

Parameters Monitored: Comprehensive monitoring including clinical observations, body weight, food/water consumption, ophthalmology, hematology, clinical chemistry, urinalysis, and full histopathological examination of all major organs and tissues.

-

Endpoints: Identification of the No-Observed-Adverse-Effect Level (NOAEL), characterization of the dose-response relationship, and identification of target organs for toxicity.

Genotoxicity Studies

This battery of tests is designed to assess the potential of a substance to cause damage to genetic material.

Experimental Protocol Outline:

-

In Vitro Tests:

-

Ames Test (Bacterial Reverse Mutation Assay): To detect gene mutations.

-

In Vitro Mammalian Cell Gene Mutation Assay (e.g., Mouse Lymphoma Assay): To detect gene mutations in mammalian cells.

-

In Vitro Chromosomal Aberration Assay or Micronucleus Test: To detect chromosomal damage.

-

-

In Vivo Test:

-

In Vivo Micronucleus Test in Rodent Hematopoietic Cells: To assess chromosomal damage in a whole animal system.

-

Safety Pharmacology Studies

These studies investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.

Experimental Protocol Outline:

-

Core Battery:

-

Central Nervous System (CNS): Functional observational battery (e.g., Irwin test) in rodents.

-

Cardiovascular System: In vivo assessment of blood pressure, heart rate, and ECG in a conscious, freely moving large animal model (e.g., dog or non-human primate). In vitro hERG assay to assess the potential for QT interval prolongation.

-

Respiratory System: Assessment of respiratory rate and function in rodents.

-

Figure 2: A typical workflow for preclinical safety and toxicity assessment of a novel compound.

Conclusion

This compound is a valuable research tool for investigating the role of the TRPA1 channel. However, the current publicly available data is insufficient to make any conclusive statements about its safety and toxicity profile. The successful translation of any promising pharmacological agent from the laboratory to the clinic is contingent upon a rigorous and comprehensive preclinical safety evaluation. The roadmap of toxicological studies outlined in this guide provides a framework for the necessary investigations to define the safety profile of this compound and any other novel TRPA1 agonist. Without such data, the potential clinical utility of this compound will remain purely speculative. Researchers and drug development professionals are urged to prioritize these critical safety assessments to enable a truly informed evaluation of the therapeutic potential of this and similar compounds.

Unveiling the Agonist Profile of JT010: A Deep Dive into its Pharmacodynamics and Uncharted Pharmacokinetics

For Researchers, Scientists, and Drug Development Professionals

JT010 has emerged as a potent and highly selective agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, a key player in sensory signaling and a target of significant interest in pain and inflammation research. This technical guide provides an in-depth analysis of the currently available pharmacodynamic data for this compound and highlights the existing knowledge gap in its pharmacokinetic profile. Extensive searches of publicly available scientific literature, patents, and regulatory documents have yielded substantial information on its mechanism of action and effects, but have not revealed specific quantitative pharmacokinetic parameters such as half-life, clearance, volume of distribution, and bioavailability. This information is likely proprietary and not in the public domain.

Pharmacodynamics of this compound: Potency and Selectivity for Human TRPA1

This compound distinguishes itself through its remarkable potency and selectivity as a covalent agonist of human TRPA1 (hTRPA1).[1] Its mechanism involves the covalent modification of a specific cysteine residue (Cys621) within the TRPA1 channel, leading to its activation.[2] This targeted action results in a robust and measurable physiological response.

Quantitative Analysis of In Vitro and In Vivo Activity

The pharmacodynamic profile of this compound has been characterized through various in vitro and in vivo studies, with key quantitative data summarized in the tables below.

Table 1: In Vitro Potency of this compound on Human TRPA1

| Assay Type | Parameter | Value | Cell Line | Reference |

| Cell-based Calcium Uptake | EC50 | 0.65 nM | HEK cells expressing hTRPA1 | [1][2] |

| Electrophysiology | EC50 | ~7.6 nM | HEK cells expressing hTRPA1 | [1] |

| Ca2+ Response Assay | EC50 | ~10 nM | HEK cells expressing hTRPA1 |

Table 2: In Vivo Pharmacodynamic Effects of this compound in Humans

| Endpoint | Parameter | Concentration | Study Population | Reference |

| Pain Induction | Half-maximal effective concentration | 0.31 µM | Healthy Volunteers | |

| Dermal Blood Flow | Not specified | Not specified | Healthy Volunteers |

A notable characteristic of this compound is its significant species selectivity. It is a potent activator of human TRPA1 but demonstrates markedly weaker activity on mouse TRPA1. This highlights the importance of using human-based systems or transgenic models expressing hTRPA1 for preclinical evaluation of this compound and compounds with a similar mechanism.

Experimental Protocols

To facilitate the replication and further investigation of this compound's pharmacodynamics, detailed methodologies for key experiments are provided below.

In Vitro TRPA1 Activation Assay (Calcium Influx)

Objective: To determine the potency of this compound in activating human TRPA1 channels.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing human TRPA1 (hTRPA1) are cultured in appropriate media and conditions.

-

Cell Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.

-

Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for a specified period at 37°C.

-

Compound Preparation: A serial dilution of this compound is prepared in the assay buffer.

-

Automated Fluorometric Imaging: The cell plate is placed in a fluorometric imaging plate reader (FLIPR) or a similar instrument.

-

Compound Addition and Data Acquisition: The automated system adds the this compound dilutions to the respective wells, and the resulting changes in intracellular calcium levels are monitored by measuring fluorescence intensity over time.

-

Data Analysis: The peak fluorescence response is measured for each concentration of this compound. The data is then normalized and fitted to a four-parameter logistic equation to determine the EC50 value.

Human Experimental Pain Model

Objective: To assess the pain-inducing effects of this compound in human subjects and to establish a dose-response relationship.

Methodology:

-

Subject Recruitment: Healthy volunteers are recruited after providing informed consent, following ethical approval of the study protocol.

-

Study Design: A double-blind, placebo-controlled, crossover study design is typically employed.

-

Drug Preparation: this compound is dissolved in a vehicle solution (e.g., phosphate-buffered saline with Solutol HS 15) at various concentrations. A placebo solution (vehicle only) is also prepared.

-

Intradermal Injection: A small, fixed volume (e.g., 20 µL) of the this compound solution or placebo is injected intradermally into the volar forearm of the subjects.

-

Pain Assessment: Immediately following the injection, subjects are asked to rate the intensity of the perceived pain on a visual analog scale (VAS) or a numerical rating scale (NRS) at predefined time intervals for a set duration.

-

Data Analysis: The pain ratings over time are used to calculate the area under the curve (AUC) for the pain response. The dose-response relationship is then analyzed to determine the half-maximal effective concentration for pain induction.

Visualizing the Pathways and Processes

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the signaling pathway of TRPA1 activation and the workflow of the human experimental pain model.

Conclusion

This compound stands out as a valuable pharmacological tool for investigating the role of human TRPA1 in various physiological and pathological processes. Its high potency and selectivity for the human channel, coupled with its demonstrated ability to elicit quantifiable responses in human subjects, make it an ideal probe for target validation and for studying the mechanisms of pain and neurogenic inflammation. However, the absence of publicly available pharmacokinetic data represents a significant limitation in fully understanding its disposition in the body. Future research, ideally including preclinical and clinical pharmacokinetic studies, is imperative to fully characterize this compound and to guide its potential translation into therapeutic applications. For now, this guide provides a comprehensive overview of the robust pharmacodynamic foundation that has been established for this intriguing TRPA1 agonist.

References

Methodological & Application

Application Notes and Protocols for JT010 in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

JT010 is a potent and selective agonist of the Transient Receptor Potential Cation Channel, Subfamily A, Member 1 (TRPA1).[1][2][3][4] It activates the TRPA1 channel through covalent modification of the Cys621 residue.[2] TRPA1 is a non-selective cation channel involved in the detection of a wide range of noxious stimuli, including chemical irritants, cold temperatures, and endogenous inflammatory mediators, playing a crucial role in pain, inflammation, and respiratory responses. These application notes provide a summary of the available data and detailed protocols for the use of this compound in animal models, with a critical emphasis on species-specific considerations.

A crucial aspect of working with this compound is its significant species selectivity. It is a potent agonist of human TRPA1 (hTRPA1) but exhibits substantially weaker activity on mouse TRPA1 (mTRPA1) and rat TRPA1 (rTRPA1). This has important implications for the design and interpretation of animal studies, as higher concentrations may be required in rodents to elicit responses comparable to those observed in human cells.

Data Presentation

In Vitro Activity of this compound

| Parameter | Species | Cell Line/System | Value | Reference |

| EC50 | Human | HEK293 cells expressing hTRPA1 | 0.65 nM | |

| EC50 | Human | Human Fibroblast-like Synoviocytes (FLSs) | Effective at 10 nM | |

| Activity | Mouse | Dorsal Root Ganglion (DRG) cells | Weak response | |

| Activity | Mouse | Peritoneal and Thymus cells | Significant Ca2+ elevation only at high concentrations (40 µM) |

In Vivo Administration of this compound

| Animal Model | Species/Strain | Dose | Route of Administration | Vehicle/Formulation | Key Findings | Reference |

| Myocardial Infarction | Sprague-Dawley Rat | 0.4 mg/kg | Intravenous (i.v.) bolus | Not explicitly stated in the primary study, but commercial suppliers suggest 10% DMSO + 90% Corn oil OR 10% DMSO + 90% (20% SBE-β-CD in Saline) | Small, opposing effects on myocardial infarct size compared to a TRPA1 antagonist. No significant protection against ischemia-reperfusion injury at the tested dose. |

Experimental Protocols

In Vivo Myocardial Infarction Model in Rats

This protocol is adapted from a study investigating the role of TRPA1 in myocardial ischemia-reperfusion injury.

1. Animal Model:

-

Species: Sprague-Dawley rats.

-

Anesthesia: Intraperitoneal injection of ketamine (100 mg/kg) and xylazine (4 mg/kg).

-

Surgical Procedure:

-

Intubate and ventilate the animal.

-

Perform a left thoracotomy to expose the heart.

-

Ligate the left anterior descending (LAD) coronary artery for 30 minutes to induce ischemia.

-

Remove the ligature to allow for 2 hours of reperfusion.

-

2. This compound Preparation and Administration:

-

Formulation: While the original study does not specify the vehicle, commercial suppliers suggest the following formulations for in vivo use:

-

Option 1: 10% DMSO in 90% corn oil.

-

Option 2: 10% DMSO in 90% (20% SBE-β-CD in Saline).

-

It is recommended to prepare the working solution fresh on the day of the experiment.

-

-

Dose: 0.4 mg/kg.

-

Route of Administration: Intravenous (i.v.) bolus injection.

-

Timing of Administration:

-

Pre-treatment: 60 minutes prior to LAD occlusion.

-

Early treatment: 5 minutes prior to LAD occlusion.

-

Late treatment: 5 minutes prior to the onset of reperfusion.

-

3. Outcome Assessment:

-

Infarct Size Measurement: After the reperfusion period, re-occlude the LAD and perfuse the heart with a dye (e.g., patent blue) to delineate the area at risk. Excise the heart, slice it, and stain with triphenyltetrazolium chloride (TTC) to differentiate between viable (red) and infarcted (white) tissue. Calculate the infarct size as a percentage of the area at risk.

-

Hemodynamic Monitoring: Throughout the procedure, monitor electrocardiogram (ECG) and blood pressure.

Signaling Pathways and Experimental Workflows

This compound-Induced TRPA1 Signaling Pathway

Caption: this compound activates the TRPA1 channel via covalent modification of Cys621, leading to Ca²⁺ influx.

Experimental Workflow for In Vivo Myocardial Infarction Study

Caption: Workflow for assessing the effect of this compound on myocardial infarct size in a rat model.

Discussion and Considerations

-

Species Selectivity: The most critical consideration when using this compound in animal models is its species-dependent potency. Its weak agonistic activity at rodent TRPA1 channels means that direct translation of in vitro data from human cells to in vivo rodent models is not straightforward. Researchers should consider that significantly higher doses than those effective on human TRPA1 might be necessary to observe an effect in mice or rats. Alternatively, for studies where high TRPA1 activation is desired in mice, other TRPA1 agonists with better cross-species potency might be more suitable.

-

Animal Models: Currently, detailed in vivo protocols for this compound are limited to a rat model of myocardial infarction. Its application in other models (e.g., pain, inflammation, respiratory diseases) has not been extensively reported. Researchers wishing to use this compound in other models should conduct pilot studies to determine the optimal dose and administration route. Given the weak potency in mice, careful consideration should be given to the feasibility of achieving sufficient target engagement without off-target effects.

-

Toxicity and Pharmacokinetics: There is a lack of publicly available data on the toxicity and pharmacokinetic profile of this compound in animal models. It is highly recommended to perform preliminary dose-ranging studies to establish a safe and effective dose for any new animal model.

-

Formulation: this compound is poorly soluble in aqueous solutions. The use of a vehicle such as DMSO in combination with corn oil or a solubilizing agent like SBE-β-CD is necessary for in vivo administration. The final concentration of DMSO should be kept to a minimum to avoid vehicle-related toxicity.

Conclusion

This compound is a valuable research tool for studying the function of the TRPA1 channel, particularly in human-based systems. Its use in animal models requires careful consideration of its species selectivity. The provided protocol for a rat myocardial infarction model serves as a starting point for in vivo studies. However, further research is needed to establish protocols for other animal models and to fully characterize the in vivo pharmacology of this compound. Researchers are encouraged to perform thorough validation and dose-response studies when applying this compound to new experimental systems.

References

- 1. TRPA1 : A Sensory Channel of Many Talents - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. TRPA1 - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Instantaneous detection of acute myocardial infarction and ischaemia from a single carotid pressure waveform in rats - PMC [pmc.ncbi.nlm.nih.gov]

JT010 dosage and administration guidelines

For Research Use Only. Not for use in diagnostic procedures.

Introduction

JT010 is a potent and selective agonist for the Transient Receptor Potential Ankyrin 1 (TRPA1) channel.[1][2][3] As a non-selective cation channel, TRPA1 is involved in various physiological and pathological processes, including pain sensation, inflammation, and respiratory functions.[4][5] this compound activates the TRPA1 channel by covalently binding to the Cys621 residue. Notably, this compound exhibits species-specific activity, potently activating human TRPA1 while showing significantly weaker activation of mouse TRPA1. These application notes provide guidelines for the dosage and administration of this compound in preclinical research settings.

Data Presentation

In Vitro Efficacy of this compound

| Parameter | Cell Line/System | Value | Reference |

| EC₅₀ | Human TRPA1 (hTRPA1) | 0.65 nM | |

| EC₅₀ (electrophysiology) | Human TRPA1 (hTRPA1) | ~7.6 nM | |

| Effective Concentration | HEK cells expressing hTRPA1 (Ca²⁺ response) | 0.3 - 100 nM | |

| Effective Concentration | Human fibroblast-like synoviocytes | Activates TRPA1 | |

| Effective Concentration | Human CD4⁺ T lymphocytes (inhibitory) | > 2 µM | |

| Effective Concentration | Mouse TRPA1 (mTRPA1) | Weak activation | |

| Selectivity | TRPV1, TRPV3, TRPV4, TRPM2, TRPM8, TRPC5 | EC₅₀ > 1 µM |

In Vivo Administration of this compound

| Species | Dosage | Administration Route | Model | Observed Effect | Reference |

| Rat (male) | 0.4 mg/kg | Intravenous (i.v.) | Myocardial infarction | Small opposing effects on infarct size | |

| Human | Not specified | Injection | Pain sensation | Induced pain (EC₅₀ of 0.31 µM) |

Solubility and Stock Solution Preparation

| Solvent | Concentration | Notes | Reference |

| DMSO | 71 mg/mL (200.08 mM) | Use fresh DMSO as moisture can reduce solubility. | |

| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (7.05 mM) | Prepare a clear stock in DMSO first, then add co-solvents. | |

| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (7.05 mM) | Prepare a clear stock in DMSO first, then add co-solvents. |

Storage: Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months. For in vivo experiments, it is recommended to prepare fresh working solutions daily.

Experimental Protocols

Protocol 1: In Vitro Calcium Influx Assay in HEK293 Cells Expressing hTRPA1

This protocol describes how to measure the activation of human TRPA1 (hTRPA1) by this compound using a fluorescent calcium indicator in a cell-based assay.

Materials:

-

HEK293 cells stably expressing hTRPA1

-

Culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

DMSO (for stock solution)

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

-

Pluronic F-127

-

HEPES-buffered saline (HBS)

-

96-well black, clear-bottom plates

-

Fluorescence plate reader with kinetic reading capabilities

Procedure:

-

Cell Plating: Seed the HEK293-hTRPA1 cells into a 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the experiment.

-

Dye Loading:

-

Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBS.

-

Remove the culture medium from the wells and wash once with HBS.

-

Add the loading buffer to each well and incubate for 60 minutes at 37°C.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in HBS to achieve the desired final concentrations (e.g., 0.1 nM to 100 nM).

-

-

Fluorescence Measurement:

-

After incubation, wash the cells with HBS to remove excess dye.

-

Add fresh HBS to each well.

-

Place the plate in a fluorescence plate reader and record a baseline fluorescence reading.

-

Add the this compound dilutions to the respective wells.

-

Immediately begin kinetic measurement of fluorescence intensity for a defined period (e.g., 5-10 minutes).

-

-

Data Analysis:

-

The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.

-

Calculate the response over baseline for each concentration.

-

Plot the concentration-response curve and calculate the EC₅₀ value.

-

Visualizations

Caption: Mechanism of TRPA1 channel activation by this compound leading to pain sensation.

Caption: Experimental workflow for the in vitro calcium influx assay.

References

Application Notes and Protocols: JT010 Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of JT010, a potent and selective agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel.[1][2][3] Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.

Introduction

This compound is a small molecule agonist of the TRPA1 ion channel, with a reported EC50 of 0.65 nM.[1][3] It activates the TRPA1 channel by covalently binding to the Cys621 residue. Due to its high potency and selectivity, this compound is a valuable tool in research areas such as pain, inflammation, and respiratory diseases. Accurate preparation of stock solutions is the first critical step in any experiment involving this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below. This information is essential for accurate calculations and solution preparation.

| Property | Value | References |

| Molecular Formula | C₁₆H₁₉ClN₂O₃S | |

| Molecular Weight | 354.85 g/mol | |

| CAS Number | 917562-33-5 | |

| Appearance | Light yellow to yellow solid | |

| Purity | ≥98% (HPLC) |

Solubility Data

The solubility of this compound in common laboratory solvents is critical for preparing appropriate stock solutions. It is important to use fresh, anhydrous solvents to achieve maximum solubility, as hygroscopic solvents can significantly reduce the solubility of the compound.

| Solvent | Solubility | Notes |

| DMSO | ≥71 mg/mL (≥200.08 mM) | Use of fresh DMSO is recommended as it is hygroscopic. Sonication may be required for complete dissolution at higher concentrations (e.g., 100 mg/mL). |

| Ethanol | ≥36 mg/mL | |

| Water | Insoluble |

Experimental Protocols

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

-

This compound powder

-

Anhydrous, molecular biology grade DMSO

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Sonicator (optional)

-

Pipettes and sterile filter tips

Procedure:

-

Equilibrate this compound: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

-

Weigh this compound: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.549 mg of this compound (Molecular Weight = 354.85 g/mol ).

-

Add Solvent: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For the example above, add 1 mL of DMSO.

-

Dissolve the Compound: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. If necessary, sonicate the solution in a water bath for 5-10 minutes to aid dissolution. Visually inspect the solution to ensure there are no visible particles.

-

Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Note on Hygroscopic Solvents: DMSO is hygroscopic and can absorb moisture from the air, which may reduce the solubility of this compound. It is highly recommended to use a fresh, unopened bottle of anhydrous DMSO or to use DMSO from a bottle that has been properly stored to minimize moisture absorption.

Visualization of Experimental Workflow and Signaling Pathway

The following diagram illustrates the key steps in the preparation of a this compound stock solution.

Caption: Workflow for this compound Stock Solution Preparation.

This compound exerts its biological effects through the activation of the TRPA1 ion channel. The diagram below provides a simplified representation of this signaling pathway.

References

Application Notes and Protocols for Western Blot Analysis of JT010-Mediated TRPA1 Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

JT010 is a potent and selective agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1][2][3] TRPA1 is a non-selective cation channel primarily expressed in sensory neurons and is a key player in sensing pain, inflammation, and various chemical irritants.[4] Activation of TRPA1 by agonists like this compound leads to an influx of cations, predominantly Ca2+, which in turn triggers a cascade of downstream signaling events. This application note provides detailed protocols for utilizing western blot analysis to investigate the effects of this compound on the TRPA1 signaling pathway, focusing on key downstream markers of activation.

Signaling Pathway Overview